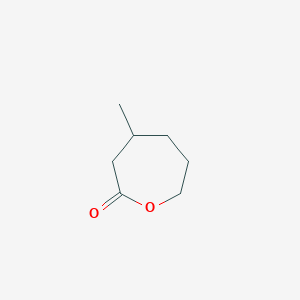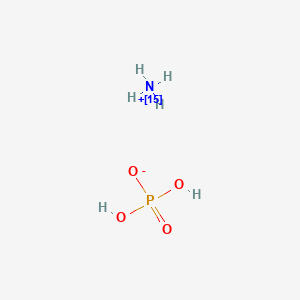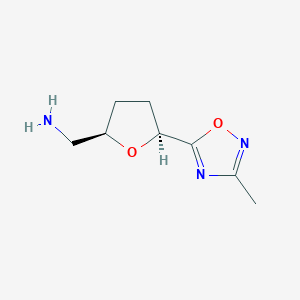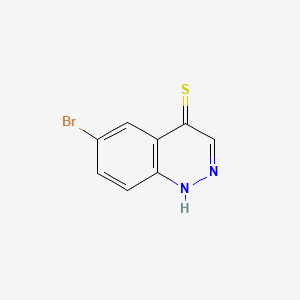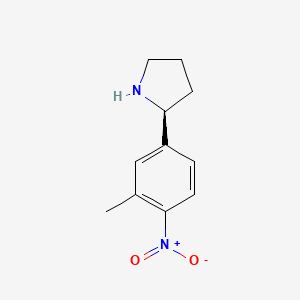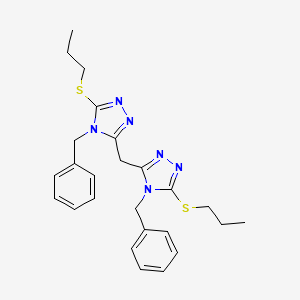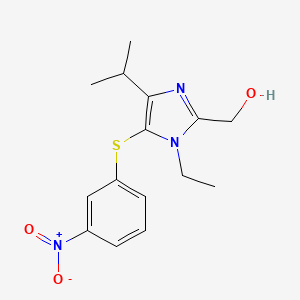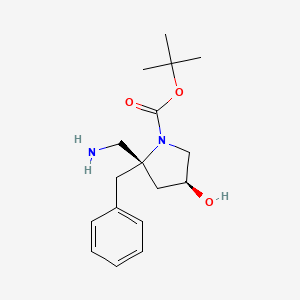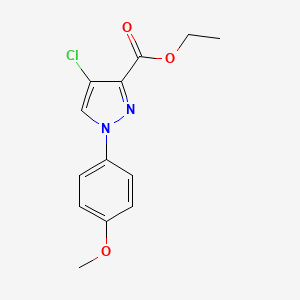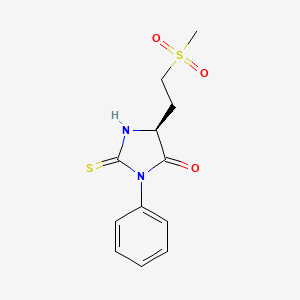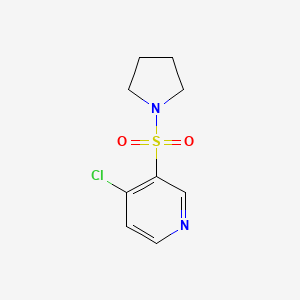
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 4-chloropyridine with pyrrolidine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Materials: 4-chloropyridine, pyrrolidine, sulfonyl chloride.
Reaction Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: Mix the starting materials in the solvent, add the base, and stir the reaction mixture at room temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidin-1-ylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized forms of the pyrrolidin-1-ylsulfonyl group.
Reduction: Reduced forms of the pyrrolidin-1-ylsulfonyl group.
Scientific Research Applications
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidin-1-ylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinylsulfonyl)aniline: Similar structure with an aniline ring instead of pyridine.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure with the chloro group at the 2-position.
Uniqueness
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the specific positioning of the chloro and pyrrolidin-1-ylsulfonyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-7-9(8)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
QAZBXQNYWDMJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


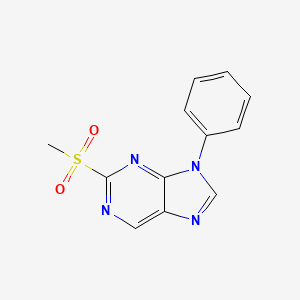

![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
